molecular formula C14H18ClN3O2 B4960550 N-(2-chlorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea

N-(2-chlorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea

Cat. No. B4960550
M. Wt: 295.76 g/mol
InChI Key: HIVKDRSMMMHFRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea, also known as CPPU, is a synthetic plant growth regulator that belongs to the class of urea derivatives. CPPU is widely used in agriculture to enhance fruit growth and yield, and to improve the quality of fruits and vegetables. CPPU is also used in scientific research to study the mechanisms of plant growth and development, and to investigate the biochemical and physiological effects of plant hormones.

Mechanism of Action

N-(2-chlorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea acts as a cytokinin, a class of plant hormones that promote cell division and differentiation. N-(2-chlorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea can activate the expression of genes involved in cell division and elongation, and stimulate the biosynthesis of proteins and nucleic acids. N-(2-chlorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea can also enhance the transport of nutrients and water from the roots to the shoots, and increase the photosynthetic activity of the leaves.
Biochemical and physiological effects:
N-(2-chlorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea can stimulate the accumulation of carbohydrates, amino acids, and organic acids in fruits, and enhance the activity of enzymes involved in the biosynthesis of secondary metabolites, such as flavonoids and anthocyanins. N-(2-chlorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea can also improve the texture, color, and flavor of fruits, and increase their shelf life. N-(2-chlorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea can enhance the resistance of plants to biotic and abiotic stresses, such as pests, diseases, drought, and cold.

Advantages and Limitations for Lab Experiments

N-(2-chlorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea has several advantages for lab experiments, including its high purity, stability, and reproducibility. N-(2-chlorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea can be easily dissolved in water or organic solvents, and can be applied to plants by foliar spray or root irrigation. N-(2-chlorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea can be used at low concentrations, and can produce significant effects on plant growth and development. However, N-(2-chlorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea has some limitations, such as its high cost, potential toxicity to humans and animals, and possible environmental contamination.

Future Directions

N-(2-chlorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea has a great potential for future research in plant biology, agriculture, and biotechnology. Some of the future directions for N-(2-chlorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea research are:
1. Elucidating the molecular mechanisms of N-(2-chlorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea action in plant growth and development.
2. Developing new N-(2-chlorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea derivatives with improved efficacy, safety, and environmental sustainability.
3. Investigating the effects of N-(2-chlorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea on the microbiome of plants and soils.
4. Studying the interactions between N-(2-chlorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea and other plant hormones, such as auxins, gibberellins, and abscisic acid.
5. Exploring the use of N-(2-chlorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea in plant breeding and genetic engineering to improve crop yields and quality.
In conclusion, N-(2-chlorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea is a synthetic plant growth regulator that has many applications in agriculture and scientific research. N-(2-chlorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea can promote cell division and elongation, increase fruit size and weight, improve fruit quality, and enhance resistance to environmental stress. N-(2-chlorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea has several advantages for lab experiments, but also has some limitations and potential risks. Future research on N-(2-chlorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea can provide new insights into the mechanisms of plant growth and development, and can lead to the development of new technologies for sustainable agriculture and biotechnology.

Synthesis Methods

N-(2-chlorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea can be synthesized by the reaction of 2-chloroaniline with 3-(2-oxo-1-pyrrolidinyl)propyl isocyanate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent, such as dimethylformamide. The product is purified by recrystallization from a suitable solvent, such as ethanol.

Scientific Research Applications

N-(2-chlorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea is widely used in scientific research to study the mechanisms of plant growth and development. N-(2-chlorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea can promote cell division and elongation, increase fruit size and weight, improve fruit quality and enhance resistance to environmental stress. N-(2-chlorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea has been used to study the effects of plant hormones on the growth and development of various plant species, including fruits, vegetables, ornamental plants and trees.

properties

IUPAC Name

1-(2-chlorophenyl)-3-[3-(2-oxopyrrolidin-1-yl)propyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN3O2/c15-11-5-1-2-6-12(11)17-14(20)16-8-4-10-18-9-3-7-13(18)19/h1-2,5-6H,3-4,7-10H2,(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIVKDRSMMMHFRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCCNC(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49823930
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(2-Chlorophenyl)-3-[3-(2-oxopyrrolidin-1-yl)propyl]urea

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